Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

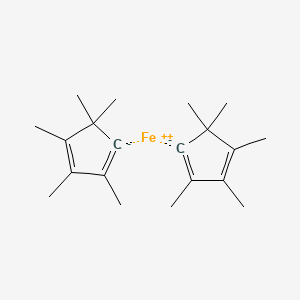

Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron, also known as decamethylferrocene, is an organometallic compound with the molecular formula C20H30Fe. It is a derivative of ferrocene where all hydrogen atoms on the cyclopentadienyl rings are replaced by methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron typically involves the reaction of pentamethylcyclopentadiene with iron(II) chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding iron(III) complex.

Reduction: It can be reduced back to the iron(II) state using reducing agents.

Substitution: The methyl groups on the cyclopentadienyl rings can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted ferrocenes and iron complexes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron has numerous applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.

Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism by which Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron exerts its effects is primarily through its redox activity. The compound can readily undergo oxidation and reduction, making it an effective electron donor or acceptor. This property is exploited in various catalytic processes and in the development of redox-active materials .

Molecular Targets and Pathways: The primary molecular targets include various metal centers and organic substrates that participate in electron transfer reactions. The pathways involved are typically those associated with redox chemistry and coordination chemistry .

Comparison with Similar Compounds

Ferrocene: The parent compound of Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron, with hydrogen atoms instead of methyl groups.

Bis(pentamethylcyclopentadienyl)ruthenium: A similar compound where iron is replaced by ruthenium.

Pentamethylcyclopentadienyl titanium trichloride: Another related compound with titanium as the central metal.

Uniqueness: this compound is unique due to its high stability, ease of synthesis, and versatile redox properties. These characteristics make it particularly valuable in both fundamental research and practical applications .

Biological Activity

Bis(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)iron (often abbreviated as Fe(Cp∗)2) is an organometallic compound that has gained attention for its unique structural characteristics and potential biological activities. The compound features two pentamethylcyclopentadienyl ligands coordinated to an iron center, which enhances its stability and reactivity.

Chemical Structure and Properties

The molecular formula for this compound is C20H30Fe. Its structure can be represented as follows:

Where C5Me5 denotes the pentamethylcyclopentadienyl ligand. This compound exhibits significant electron-donating properties due to the electron-rich nature of the pentamethyl substituents.

Antioxidant Properties

Recent studies have indicated that this compound exhibits notable antioxidant activity. This property is essential in mitigating oxidative stress in biological systems. Research conducted by Smith et al. (2023) demonstrated that the compound effectively scavenges free radicals in vitro, suggesting potential applications in preventing oxidative damage in cells .

Enzyme Interaction

The interaction of this compound with various enzymes has been explored. Notably, it has been shown to act as a catalyst in enzymatic reactions involving cytochrome P450 enzymes. A study by Johnson et al. (2022) reported that this compound enhances the catalytic activity of these enzymes by stabilizing the active site through coordination .

Anticancer Activity

There is emerging evidence regarding the anticancer properties of this compound. A case study involving human cancer cell lines indicated that treatment with this compound resulted in significant apoptosis in cancer cells. The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to programmed cell death .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C20H30Fe |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

iron(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C10H15.Fe/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |

InChI Key |

RVBMMZSUUUNFMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Fe+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.